3-acetyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide
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Overview
Description
3-acetyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzene-1-sulfonamide core, followed by the introduction of the acetyl group, oxan-4-yl group, and thiophen-2-ylmethyl group through various substitution reactions. Common reagents used in these steps include acetic anhydride for acetylation, oxan-4-yl chloride for the introduction of the oxan-4-yl group, and thiophen-2-ylmethyl bromide for the thiophen-2-ylmethyl group. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can also enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, alcohols, or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, which could lead to the discovery of new therapeutic agents.
Medicine: Explored for its antibacterial and antifungal properties, making it a candidate for the development of new antibiotics.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-acetyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death or growth inhibition. The acetyl, oxan-4-yl, and thiophen-2-ylmethyl groups can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.
Sulfadiazine: Another sulfonamide antibiotic used to treat bacterial infections.
Uniqueness
3-acetyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide is unique due to its complex structure, which includes multiple functional groups that can interact with various molecular targets. This complexity can lead to enhanced biological activity and specificity compared to simpler sulfonamides. Additionally, the presence of the oxan-4-yl and thiophen-2-ylmethyl groups can provide unique chemical properties, such as increased solubility and stability, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-acetyl-N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S2/c1-14(20)15-4-2-6-18(12-15)25(21,22)19(13-17-5-3-11-24-17)16-7-9-23-10-8-16/h2-6,11-12,16H,7-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZPKXPJJKDPCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N(CC2=CC=CS2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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